![molecular formula C21H31N3O2 B5594578 2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)
2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of substituted 3,9-diazaspiro[5.5]undecane derivatives, which likely encompasses the specific compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile, highlighting a method potentially applicable to our compound of interest (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
Although specific studies on the molecular structure of "2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one" were not found, the structural analysis of closely related 3,9-diazaspiro[5.5]undecane derivatives provides valuable insights. These compounds are characterized by their spirocyclic structures that include nitrogen atoms within the ring system, offering a foundation for understanding the structural attributes of our compound.
Chemical Reactions and Properties
Research into the chemical reactions and properties of diazaspiro[5.5]undecane derivatives has shown that these compounds can participate in various chemical transformations. For example, the stereoselective synthesis of diazaspiro[5.5]undecane derivatives involves base-promoted [5+1] double Michael addition, indicative of the reactive nature of these compounds and their potential for diverse chemical modifications (Islam et al., 2017).
Propriétés
IUPAC Name |
2-(3-methylbutyl)-8-(4-methylpyridine-3-carbonyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-16(2)7-12-23-14-21(9-5-19(23)25)8-4-11-24(15-21)20(26)18-13-22-10-6-17(18)3/h6,10,13,16H,4-5,7-9,11-12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZSQQLVUFHFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N2CCCC3(C2)CCC(=O)N(C3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5594506.png)

![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)
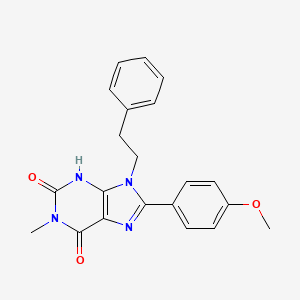
![1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole](/img/structure/B5594550.png)
![N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5594554.png)
![N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B5594561.png)
![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5594568.png)
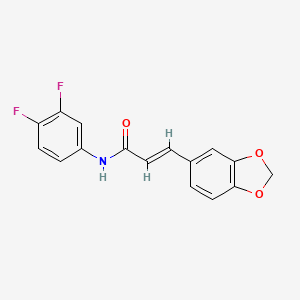
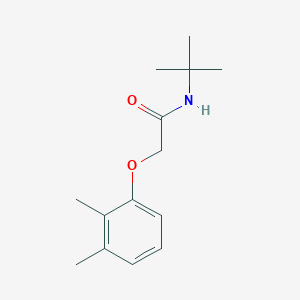
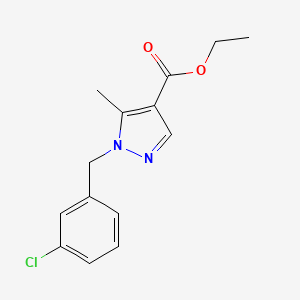

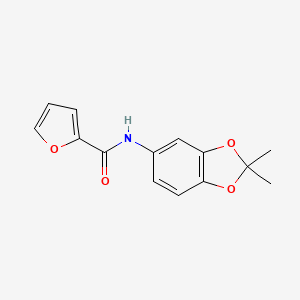
![2-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}benzoic acid](/img/structure/B5594610.png)